molecular formula C33H25OP B13141552 1-(9H-Fluoren-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one CAS No. 88092-98-2

1-(9H-Fluoren-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Cat. No.: B13141552
CAS No.: 88092-98-2
M. Wt: 468.5 g/mol
InChI Key: SOHHQKAPSOMKBJ-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone is an organophosphorus compound that features a fluorenyl group and a triphenylphosphoranylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 9H-fluoren-2-yl ketone with triphenylphosphine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually refluxed in an inert solvent like tetrahydrofuran (THF) or toluene to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The triphenylphosphoranylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl alcohols.

    Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.

    Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biology and Medicine: Studied for its potential biological activity and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the phosphorus atom. In organic electronics, its unique electronic properties are exploited to enhance the performance of devices like OLEDs.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanol: Similar structure but with an alcohol group instead of a ketone.

    9-Fluorenone: Lacks the triphenylphosphoranylidene moiety but shares the fluorenyl group.

    Triphenylphosphine oxide: Contains the triphenylphosphoranylidene moiety but lacks the fluorenyl group.

Uniqueness

1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone is unique due to the combination of the fluorenyl and triphenylphosphoranylidene groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry and materials science.

Properties

CAS No.

88092-98-2

Molecular Formula

C33H25OP

Molecular Weight

468.5 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone

InChI

InChI=1S/C33H25OP/c34-33(26-20-21-32-27(23-26)22-25-12-10-11-19-31(25)32)24-35(28-13-4-1-5-14-28,29-15-6-2-7-16-29)30-17-8-3-9-18-30/h1-21,23-24H,22H2

InChI Key

SOHHQKAPSOMKBJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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